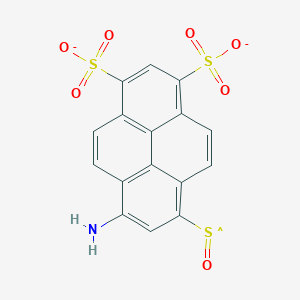
CID 77519921
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 77519921 is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
The synthesis of the compound with Chemical Abstracts Service number 77519921 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the formation of intermediate compounds. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.
Reaction Conditions: The reaction conditions for synthesizing this compound may include the use of catalysts, solvents, and specific reagents. The choice of these components is crucial to achieving high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The optimization of reaction parameters is essential to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
The compound with Chemical Abstracts Service number 77519921 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxygen-containing functional groups.
Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the conversion of functional groups to their reduced forms.
Substitution: Substitution reactions can occur when this compound reacts with other chemical species, leading to the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 77519921 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound may be used to investigate cellular processes and biochemical pathways. It can serve as a probe or inhibitor in studies of enzyme activity and protein interactions.
Medicine: In the medical field, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating specific diseases or conditions, depending on its biological activity and pharmacokinetics.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for various manufacturing processes and product formulations.
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 77519921 involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways.
Pathways Involved: The pathways affected by this compound depend on its chemical structure and reactivity. It may influence pathways related to cell growth, apoptosis, or inflammation, depending on its mode of action.
Comparaison Avec Des Composés Similaires
The compound with Chemical Abstracts Service number 77519921 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups may include those with analogous reactivity or biological activity. Examples of similar compounds can be found in chemical databases such as PubChem.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and applications. Its reactivity, stability, and biological activity distinguish it from other compounds with similar structures.
Propriétés
Formule moléculaire |
C16H8NO7S3-2 |
|---|---|
Poids moléculaire |
422.4 g/mol |
InChI |
InChI=1S/C16H10NO7S3/c17-11-5-12(25-18)8-2-4-10-14(27(22,23)24)6-13(26(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,19,20,21)(H,22,23,24)/p-2 |
Clé InChI |
DHBJMPVZPPUACF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)[S]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



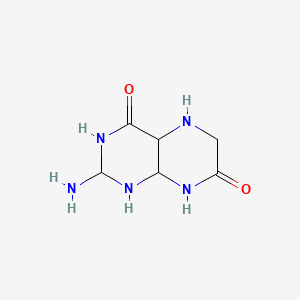
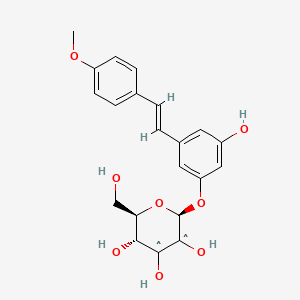

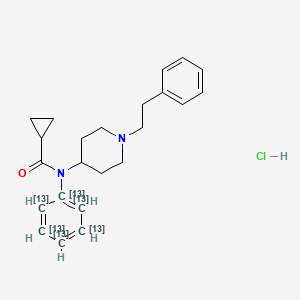
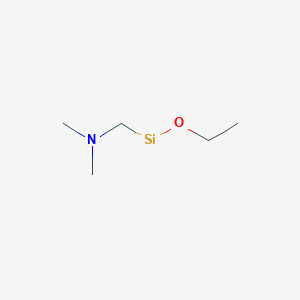
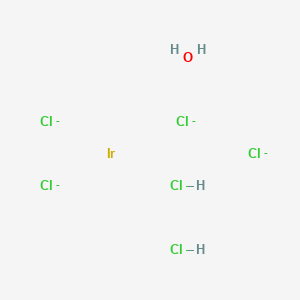
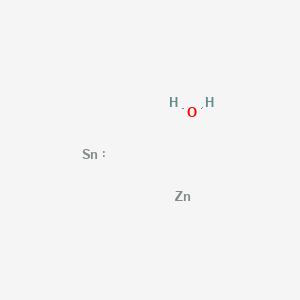
![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
